

Application Note: Quantitative Analysis of Taiwanhomoflavone B by High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: *Taiwanhomoflavone B*

Cat. No.: *B15594378*

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AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taiwanhomoflavone B is a homoflavonoid predominantly found in the resin of *Dracaena* species, commonly known as "dragon's blood." This compound has garnered significant interest due to its potential pharmacological activities. Accurate and precise quantification of **Taiwanhomoflavone B** in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and formulation development.

This application note details a robust and reliable analytical High-Performance Liquid Chromatography (HPLC) method for the quantification of **Taiwanhomoflavone B**. The described protocol is based on established methods for the analysis of flavonoids and homoflavonoids from *Dracaena* species, ensuring its relevance and applicability.

Experimental Protocol

Sample Preparation

A critical step in the accurate quantification of **Taiwanhomoflavone B** is the efficient extraction from the sample matrix. The following protocol is recommended for the extraction from plant

resin or a dried plant extract.

Materials:

- **Taiwanhomoflavone B** reference standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (analytical grade)
- Ultrapure water
- Vortex mixer
- Ultrasonic bath
- Centrifuge
- 0.22 µm syringe filters

Procedure:

- Standard Solution Preparation:
 - Accurately weigh 1.0 mg of **Taiwanhomoflavone B** reference standard and dissolve it in 10.0 mL of methanol to prepare a stock solution of 100 µg/mL.
 - Perform serial dilutions of the stock solution with methanol to prepare working standard solutions with concentrations of 50, 25, 12.5, 6.25, and 3.125 µg/mL.
- Sample Extraction:
 - Accurately weigh approximately 10 mg of the powdered plant resin or extract into a microcentrifuge tube.
 - Add 1.0 mL of methanol to the tube.

- Vortex the sample for 1 minute to ensure thorough mixing.
- Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
- Centrifuge the sample at 10,000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

The following HPLC conditions have been optimized for the separation and quantification of **Taiwanhomoflavone B**.

Instrumentation:

- HPLC system with a quaternary or binary pump
- Autosampler
- Column oven
- Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions:

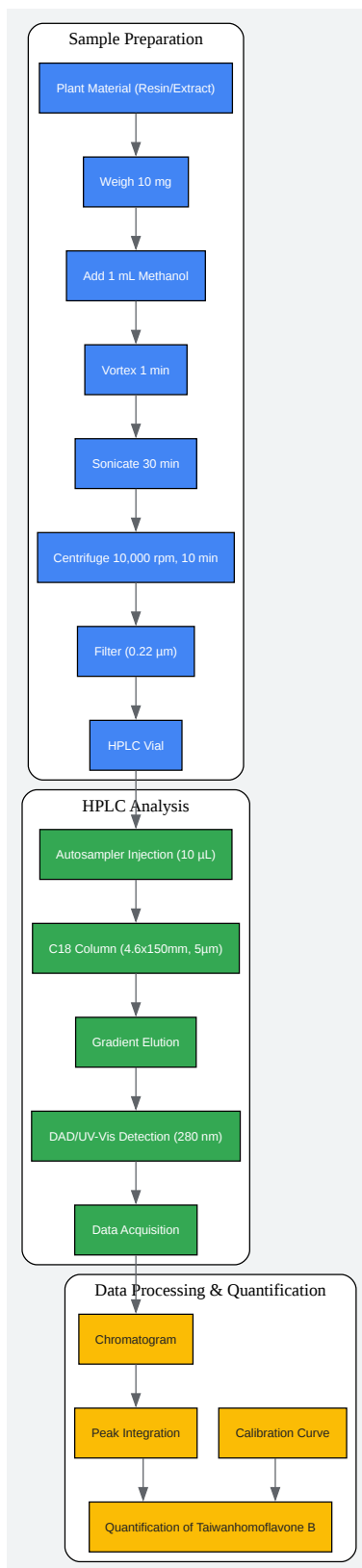
Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient Program	0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70% B; 25-26 min, 70-30% B; 26-30 min, 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	280 nm

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below. This data is representative of typical performance for flavonoid analysis.

Validation Parameter	Result
Linearity (R^2)	> 0.999
Range	3.125 - 100 µg/mL
Limit of Detection (LOD)	0.5 µg/mL
Limit of Quantification (LOQ)	1.5 µg/mL
Precision (%RSD)	< 2.0%
Accuracy (Recovery %)	98.0 - 102.0%
Specificity	No interference from blank matrix was observed.

Experimental Workflow and Signaling Pathway Diagrams



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